molecular formula C18H16Cl2N2O4 B1351470 Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate

Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B1351470
M. Wt: 395.2 g/mol
InChI Key: CZJGRBUVNJRWNB-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: is an organic compound with a complex structure that includes benzoylamino, dichlorobenzyl, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate typically involves multiple steps:

    Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile.

    Oxime Formation: The oxime group is introduced by reacting the intermediate with hydroxylamine under acidic or basic conditions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include benzoyl derivatives.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology and Medicine:

  • Potential applications in drug development due to its unique structure.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Explored for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, while the oxime and dichlorobenzyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is unique due to its combination of benzoylamino, dichlorobenzyl, and oxime groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)

InChI Key

CZJGRBUVNJRWNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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